2-Oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-2-oxa-8-azaspiro[45]decan-4-amine dihydrochloride is a synthetic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under inert conditions, often using nitrogen or argon gas to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The compound is usually purified through recrystallization or chromatography techniques.
Types of Reactions:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: Amine derivatives.
Substitution: Functionalized spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Medicine: Explored for its potential therapeutic applications in treating diseases related to SHP2 dysregulation.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as SHP2. It acts as an allosteric inhibitor, binding to a site distinct from the active site, thereby modulating the enzyme’s activity. This interaction affects downstream signaling pathways involved in cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
8-oxa-2-azaspiro[4.5]decane: Shares a similar spirocyclic structure but lacks the amine group.
1,4-Dioxaspiro[4.5]decan-8-one: Another spirocyclic compound with different functional groups.
Uniqueness: (4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an allosteric inhibitor of SHP2 sets it apart from other spirocyclic compounds.
Eigenschaften
Molekularformel |
C8H18Cl2N2O |
---|---|
Molekulargewicht |
229.14 g/mol |
IUPAC-Name |
2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c9-7-5-11-6-8(7)1-3-10-4-2-8;;/h7,10H,1-6,9H2;2*1H |
InChI-Schlüssel |
RROGISZAZFVOEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12COCC2N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.